molecular formula C22H14O B14275955 Benz[3,4]anthra[2,1-b]oxepin CAS No. 132172-56-6

Benz[3,4]anthra[2,1-b]oxepin

Cat. No.: B14275955
CAS No.: 132172-56-6
M. Wt: 294.3 g/mol
InChI Key: OBAGZPZMMATEPT-UHFFFAOYSA-N
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Description

Benz[3,4]anthra[2,1-b]oxepin is a polycyclic aromatic compound with a complex structure that includes fused benzene and oxepin rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz[3,4]anthra[2,1-b]oxepin typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxepin ring. This is followed by the fusion of benzene rings through Friedel-Crafts acylation or alkylation reactions. The reaction conditions often require high temperatures and the presence of catalysts such as aluminum chloride or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Benz[3,4]anthra[2,1-b]oxepin undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens, nitro groups, or alkyl groups are introduced using reagents like halogens, nitrating agents, or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Halogens, nitrating agents, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or nitro-substituted compounds.

Scientific Research Applications

Benz[3,4]anthra[2,1-b]oxepin has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders and inflammation.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which Benz[3,4]anthra[2,1-b]oxepin exerts its effects varies depending on its application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors. For example, some derivatives may inhibit enzymes involved in inflammation or bind to receptors in the central nervous system to exert sedative effects. The pathways involved often include modulation of signal transduction and gene expression.

Comparison with Similar Compounds

Benz[3,4]anthra[2,1-b]oxepin can be compared with other polycyclic aromatic compounds such as:

    Anthracene: Similar in structure but lacks the oxepin ring, making it less reactive in certain chemical reactions.

    Benzoxepin: Shares the oxepin ring but has different substitution patterns, leading to distinct chemical and biological properties.

    Naphthalene: Smaller and simpler structure, used as a starting material for more complex polycyclic compounds.

The uniqueness of this compound lies in its fused ring system, which imparts unique electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

132172-56-6

Molecular Formula

C22H14O

Molecular Weight

294.3 g/mol

IUPAC Name

9-oxapentacyclo[13.8.0.02,7.08,14.017,22]tricosa-1(23),2,4,6,8(14),10,12,15,17,19,21-undecaene

InChI

InChI=1S/C22H14O/c1-2-8-16-14-21-19-11-5-6-12-23-22(19)18-10-4-3-9-17(18)20(21)13-15(16)7-1/h1-14H

InChI Key

OBAGZPZMMATEPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC=C4C5=C(C3=CC2=C1)C=CC=CO5

Origin of Product

United States

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